L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine
Description
Properties
CAS No. |
915775-25-6 |
|---|---|
Molecular Formula |
C23H38N8O7S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H38N8O7S/c24-6-2-1-4-15(23(37)38)28-22(36)18(11-39)31-21(35)17(10-32)30-20(34)16(8-13-9-25-12-27-13)29-19(33)14-5-3-7-26-14/h9,12,14-18,26,32,39H,1-8,10-11,24H2,(H,25,27)(H,28,36)(H,29,33)(H,30,34)(H,31,35)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
MLJCKQDUFYENRE-ATIWLJMLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Peptides
2.1 Glycyl-Histidyl-Lysine (GHK)
- Sequence : Gly-His-Lys (tripeptide).
- Molecular Weight : ~304.3 Da.
- Key Features :
- Functional Contrast: GHK’s smaller size likely enhances tissue permeability compared to the bulkier pentapeptide.
2.2 N-Formylmethionylleucylphenylalanine (fMLP)
- Sequence : fMet-Leu-Phe (tripeptide).
- Molecular Weight : ~437.5 Da.
- Activates formyl peptide receptors (FPRs), unlike GHK or Pro-His-Ser-Cys-Lys, which may target distinct pathways.
- Functional Contrast :
- fMLP’s formylated N-terminus is critical for receptor binding, a feature absent in the pentapeptide.
2.3 Valylglycylserylglutamic Acid (Eosinophil Chemotactic Factor A)
- Sequence : Val-Gly-Ser-Glu (tetrapeptide).
- Molecular Weight : ~405.4 Da.
- Key Features: Attracts eosinophils, with negligible activity on mast cells . Contains Ser and Gly but lacks Pro, His, or Cys.
- Functional Contrast: The pentapeptide’s His and Cys residues may enable broader cell-type targeting (e.g., mast cells) compared to this eosinophil-specific factor.
2.4 Other Structural Analogs
- Example : L-Lysine, glycyl-L-valyl-L-tyrosyl-L-prolyl-L-histidyl (CAS 146935-77-5) .
- Contains Pro, His, and Lys but includes Val, Tyr, and Gly.
- Molecular weight and solubility likely differ due to hydrophobic Tyr and Val residues.
Structural and Functional Analysis
Key Insights :
- Functional Specificity : While GHK and fMLP show cell-type specificity, the pentapeptide’s multi-residue composition may allow interaction with diverse receptors (e.g., histamine receptors, thiol-dependent pathways).
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